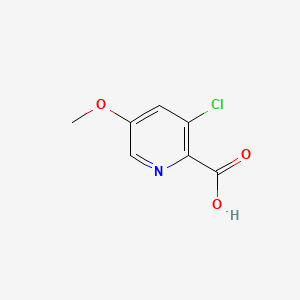

3-Chloro-5-methoxypicolinic acid

Description

Propriétés

IUPAC Name |

3-chloro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOBDBZFHLWEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737537 | |

| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-09-6 | |

| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Picolinic Acid Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a class of organic compounds that have long been recognized for their importance as building blocks in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The presence of the carboxylic acid group and the nitrogen atom within the pyridine (B92270) ring allows for a wide range of chemical transformations. These derivatives have been extensively studied for their potential biological activities. ontosight.ai

The strategic placement of substituents on the pyridine ring can significantly influence the compound's physical, chemical, and biological properties. This has led to considerable research into the synthesis and application of various substituted picolinic acids. For instance, the introduction of halogen atoms or other functional groups can alter the reactivity of the molecule, enabling specific and controlled chemical reactions. worktribe.comacs.orgrsc.org

Significance As a Versatile Synthetic Scaffold in Chemical Research

Classical Approaches and Precursor Strategies

Traditional synthetic methods for this compound often rely on the functionalization of pyridine-based starting materials. These approaches involve sequential reactions to introduce the desired chloro, methoxy, and carboxylic acid groups onto the pyridine ring.

Regioselective Synthetic Routes from Pyridine Derivatives

The regioselective synthesis, which is the controlled formation of a specific isomer, is crucial in the preparation of substituted picolinic acids. One documented approach begins with the mono-substitution of 2,6-dichloropyridine (B45657) with sodium methoxide (B1231860), yielding 2-chloro-6-methoxypyridine. jst.go.jp To introduce a functional group at the desired position, a directed ortho-lithiation can be performed, followed by a reaction with N,N-dimethylformamide (DMF) to produce the corresponding aldehyde. jst.go.jp Subsequent palladium-catalyzed carbonylation under a carbon monoxide atmosphere can then convert the aldehyde to the methyl ester, which can be hydrolyzed to the carboxylic acid. jst.go.jp

Another strategy involves starting with 5-hydroxypicoline. googleapis.com This precursor can be chlorinated using N-chlorosuccinimide. googleapis.com The resulting 6-chloro-5-hydroxypicoline is then methylated with methyl iodide in the presence of a base like sodium carbonate. googleapis.com Finally, the methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) to yield 6-chloro-5-methoxypicolinic acid. googleapis.com Although this example yields a different isomer, the principles of regioselective functionalization of a pyridine ring are clearly demonstrated.

Functional Group Interconversions for Halogenation and Methoxylation

Functional group interconversions are fundamental to the synthesis of complex molecules from simpler precursors. The introduction of halogen and methoxy groups onto a pyridine ring can be achieved through various established chemical reactions.

Halogenation: The conversion of a hydroxyl group to a chloro group is a common transformation. Reagents like phosphorus oxychloride or thionyl chloride are frequently used for this purpose. ub.eduthieme-connect.com For instance, a hydroxypyridine can be converted to a chloropyridine. thieme-connect.com The direct chlorination of the pyridine ring can also be accomplished using agents such as sulfuryl chloride or 1,3-dichloro-5,5-dimethylhydantoin. google.com

Methoxylation: Methoxylation can be achieved through nucleophilic aromatic substitution, where a leaving group, such as a halogen, is displaced by a methoxide source. mdpi.com For example, a chloropyridine derivative can react with sodium methoxide in methanol (B129727) to yield the corresponding methoxypyridine. thieme-connect.commdpi.com

Novel and Efficient Synthetic Routes

To improve upon classical methods, researchers have developed more efficient and streamlined synthetic strategies, including multicomponent reactions and advanced catalytic systems.

Multicomponent Reaction Strategies in Picolinate (B1231196) Synthesis

Multicomponent reactions (MCRs) offer significant advantages by combining three or more starting materials in a single step to form a complex product, thereby increasing efficiency and reducing waste. mdpi.combeilstein-journals.org While a specific MCR for the direct synthesis of this compound is not detailed in the provided results, the synthesis of various picolinate and picolinic acid derivatives through MCRs has been successfully demonstrated. nih.govresearchgate.net For example, a one-pot synthesis of picolinate derivatives can be achieved through the condensation of an α-ketoester, ammonium (B1175870) acetate, malononitrile, and various aldehydes. nih.gov These reactions highlight the potential for developing a multicomponent strategy for the target molecule.

Catalytic Approaches in Compound Preparation

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. For instance, a Pd(PPh₃)₄-catalyzed cross-coupling reaction has been used to synthesize a substituted picolinate from an ethyl 6-chloro-4-methoxypicolinate. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are also employed in cross-coupling reactions. For example, the Ullman reaction, catalyzed by copper(I) iodide and picolinic acid, has been used to synthesize diphenoxynaphthyridines. mdpi.com

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, offers advantages like easy separation and reusability. nih.govresearchgate.net This type of catalyst has been successfully used in the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction. nih.govresearchgate.net

Sustainable and Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing sustainable and environmentally friendly methods.

Green Chemistry Principles: The emphasis is on using less hazardous chemicals, reducing waste, and improving energy efficiency. rsc.org The use of multicomponent reactions and recyclable catalysts aligns with these principles. mdpi.comresearchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional reagents for oxidation and reduction reactions. acs.org Electrocatalytic cross-coupling reactions, for instance, can be used to form carbon-heteroatom bonds. acs.org

Flow Chemistry: While not explicitly detailed for this specific compound in the search results, flow chemistry is an advanced technique that can offer improved safety, efficiency, and scalability for chemical syntheses.

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of Substituted Picolinic Acids

| Compound/Reagent | Role in Synthesis | Reference |

| 2,6-Dichloropyridine | Starting material for regioselective functionalization | jst.go.jp |

| 5-Hydroxypicoline | Precursor for substituted picolinic acids | googleapis.com |

| N-Chlorosuccinimide | Chlorinating agent | googleapis.com |

| Sodium Methoxide | Methoxylating agent | jst.go.jpthieme-connect.com |

| Potassium Permanganate | Oxidizing agent | googleapis.com |

| Palladium Acetate | Catalyst for carbonylation | jst.go.jp |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Heterogeneous catalyst for MCR | nih.govresearchgate.net |

Green Chemistry Principles in Synthesis Design and Implementation

The integration of green chemistry principles into the synthesis of this compound and its analogs is pivotal for developing environmentally benign and economically viable processes. Key areas of focus include the use of renewable feedstocks, catalysis, and the selection of safer solvents.

A notable advancement is the utilization of renewable resources, such as furfural (B47365) derived from lignocellulosic biomass, as a starting material for picolinic acid derivatives. researchgate.networdpress.com This approach significantly enhances the renewable carbon content of the final product, moving away from traditional petroleum-based feedstocks. researchgate.networdpress.com For instance, a highly efficient synthetic pathway to florylpicoxamid, a fungicide derived from a 3-hydroxy-4-methoxypicolinic acid moiety, has been developed from furfural. researchgate.net

Catalysis plays a central role in the green synthesis of picolinic acids. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. For example, the oxidation of 2-picoline to picolinic acid can be achieved using various oxide catalysts. researchgate.net Furthermore, multicomponent reactions catalyzed by novel nanoporous heterogeneous catalysts, such as UiO-66(Zr)-N(CH2PO3H2)2, have been employed for the synthesis of picolinate and picolinic acid derivatives at ambient temperatures in green solvents like ethanol (B145695). researchgate.netnih.govrsc.org These reactions proceed with high atom economy, a core principle of green chemistry.

The choice of solvents is another critical aspect. Efforts are being made to replace hazardous solvents with safer alternatives. skpharmteco.com Reactive extraction has been explored as a greener method for the recovery of picolinic acid from aqueous solutions, which is relevant for bioproduction routes. acs.orgresearchgate.net This technique can offer high selectivity and efficient recovery, reducing the reliance on energy-intensive distillation processes. acs.org

A patented synthesis of this compound involves the reaction of methyl 3-chloro-5-hydroxypicolinate with iodomethane (B122720) in the presence of cesium carbonate in DMF. googleapis.com While effective, future research could focus on replacing DMF with a more sustainable solvent.

Table 1: Application of Green Chemistry Principles in Picolinic Acid Synthesis

| Green Chemistry Principle | Application in Picolinic Acid Synthesis | Reference |

| Use of Renewable Feedstocks | Synthesis of picolinic acid derivatives from furfural, derived from lignocellulosic biomass. | researchgate.net |

| Catalysis | Use of heterogeneous oxide catalysts for the oxidation of 2-picoline to picolinic acid. | researchgate.net |

| Catalysis | Multicomponent synthesis of picolinates using a reusable nanoporous heterogeneous catalyst (UiO-66(Zr)-N(CH2PO3H2)2). | researchgate.netnih.govrsc.org |

| Safer Solvents and Auxiliaries | Reactive extraction for the recovery of picolinic acid from aqueous solutions. | acs.orgresearchgate.net |

| Atom Economy | High-yield, multicomponent reactions to construct the picolinic acid core. | researchgate.netnih.govrsc.org |

Flow Chemistry Applications for Continuous and Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of this compound and its analogs, particularly in terms of scalability, safety, and process control. This technology enables reactions to be performed in a continuous manner, which can lead to higher throughput and more consistent product quality compared to traditional batch processes.

The controlled reduction of carboxylic acids to aldehydes, a key transformation in organic synthesis, has been successfully demonstrated in a scalable continuous flow process using a triflylpyridinium reagent and pinacolborane. nih.gov This method is applicable to a wide range of carboxylic acids and offers a practical route to aldehydes, which can be important intermediates in the synthesis of complex picolinic acid derivatives. nih.gov

While a specific flow synthesis for this compound is not detailed in the provided search results, the principles are readily applicable. For instance, a process for the synthesis of picolinamides, which involves the coupling of a 4-methoxy-3-acyloxypicolinic acid, has been described to be adaptable to a continuous flow mode. google.com This highlights the potential for developing continuous manufacturing processes for related compounds.

The synthesis of an acid-stable analogue of hippuristanol, a complex marine natural product, has been achieved on a scalable level, demonstrating the power of modern synthetic methods to produce intricate molecules in larger quantities. nih.gov Such scalable syntheses often benefit from the precise control over reaction parameters that flow chemistry provides.

Table 2: Potential Advantages of Flow Chemistry for Picolinic Acid Synthesis

| Feature | Advantage | Relevance to this compound Synthesis |

| Scalability | Easier to scale up production from lab to industrial quantities. | Enables efficient manufacturing of the target compound and its analogs for commercial use. |

| Safety | Improved heat and mass transfer, allowing for the safe handling of exothermic or hazardous reactions. | Important for chlorination and other potentially energetic steps in the synthesis. |

| Process Control | Precise control over reaction time, temperature, and stoichiometry. | Leads to higher yields, improved purity, and more consistent product quality. |

| Throughput | Continuous operation allows for higher production volumes over time compared to batch processing. | Meets the demand for these important chemical intermediates. |

Mechanochemical Synthesis Approaches for Solid-State Reactions

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a powerful and environmentally friendly alternative to traditional solvent-based synthesis methods. This solid-state approach is particularly well-suited for the preparation of cocrystals, salts, and potentially for the synthesis of the picolinic acid framework itself, often with minimal or no solvent usage.

The formation of cocrystals of picolinic acid with other molecules, such as the antibiotic ciprofloxacin, has been successfully achieved using mechanochemical methods like neat grinding (NG) and liquid-assisted grinding (LAG). sci-hub.seresearchgate.net These studies demonstrate that grinding the solid reactants together can efficiently lead to the formation of new crystalline phases with altered physicochemical properties. sci-hub.seresearchgate.net The use of a small amount of a liquid, such as ethanol in LAG, can improve the crystallinity of the product. sci-hub.se

Mechanochemical techniques have also been employed in the synthesis of pyrazine:dicarboxylic acid cocrystals, which utilize the well-known pyridine-carboxylic acid synthon for hydrogen bonding. rsc.orghw.ac.ukrsc.org This indicates the broad applicability of mechanochemistry for creating supramolecular structures involving pyridine carboxylic acids.

Furthermore, multicomponent mechanochemical synthesis has emerged as a versatile tool for the one-pot construction of complex heterocyclic systems. nih.gov This approach aligns with green chemistry principles by reducing reaction steps and solvent waste. While a direct mechanochemical synthesis of the this compound core has not been explicitly described, the successful application of mechanochemistry to related systems suggests its potential for future development in this area. For example, mechanochemical amide coupling has been used in the synthesis of the antidepressant piberaline (B1195826) from picolinic acid. chemrxiv.org

Table 3: Mechanochemical Synthesis of Picolinic Acid Derivatives and Related Compounds

| Mechanochemical Method | Reactants | Product | Reference |

| Liquid-Assisted Grinding (LAG) and Neat Grinding (NG) | Ciprofloxacin, Picolinic Acid | Ciprofloxacin-Picolinic Acid Cocrystal | sci-hub.seresearchgate.net |

| Liquid-Assisted Grinding (LAG) | Pyrazine, Dicarboxylic Acids | Pyrazine:Dicarboxylic Acid Cocrystals | rsc.orghw.ac.ukrsc.org |

| Liquid-Assisted Grinding (LAG) | Acridine, Diclofenac | Acridine-Diclofenac Salt Cocrystal | researchgate.net |

| Mechanochemical Amide Coupling | Picolinic Acid, Amines | Amide derivatives | chemrxiv.org |

Reactivity and Mechanistic Investigations of 3 Chloro 5 Methoxypicolinic Acid

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the 3-Chloro-5-methoxypicolinic acid molecule is fundamentally governed by the electronic and steric properties of its three substituents: the carboxylic acid at the 2-position, the chloro group at the 3-position, and the methoxy (B1213986) group at the 5-position, all attached to a pyridine (B92270) ring. The interplay of these groups dictates the electron density distribution across the aromatic system, influences the acidity of the carboxyl group, and sterically hinders or facilitates various chemical transformations.

The distribution of electron density in the pyridine ring of this compound is a result of the combined inductive and resonance effects of the chloro and methoxy substituents.

Chloro Group: As a halogen, the chloro group at the 3-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the pyridine ring, making it more electrophilic. While it has a weak electron-donating resonance effect (+R) through its lone pairs, the inductive effect is generally dominant for halogens in aromatic systems.

Methoxy Group: The methoxy group at the 5-position exhibits a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, its primary influence is a strong electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the pyridine ring. This resonance effect increases the electron density, particularly at the ortho and para positions relative to the methoxy group. When the pyridine ring is substituted with methoxy groups, its electron-rich character is enhanced, rendering it more reactive in certain reactions acs.org.

The net effect on the pyridine ring is a complex electronic landscape. The electron-withdrawing nature of the ring nitrogen and the chloro substituent is partially counteracted by the electron-donating methoxy group. This modulation of electron density influences the molecule's susceptibility to electrophilic and nucleophilic attack. Studies on substituted pyridine systems show that electron-donating groups generally increase the electron density around a coordinated metal center, while electron-withdrawing groups decrease it nih.gov.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect on Ring |

| Chloro | 3 | Strong | Weak | Electron-withdrawing |

| Methoxy | 5 | Weak | Strong | Electron-donating |

| Carboxylic Acid | 2 | Strong | Weak | Electron-withdrawing |

The acidity of the carboxylic acid group in this compound is significantly influenced by the electronic effects of the adjacent pyridine nitrogen and the substituents on the ring. The pKa value is a quantitative measure of this acidity. For the parent picolinic acid, the pKa is approximately 5.4 drugfuture.com.

The presence of the electron-withdrawing chloro group at the 3-position is expected to stabilize the conjugate base (picolinate anion) through its inductive effect, thereby increasing the acidity and lowering the pKa value compared to unsubstituted picolinic acid. Conversely, the electron-donating methoxy group at the 5-position would destabilize the anion, decreasing acidity and raising the pKa.

The final pKa of this compound will be a balance of these opposing electronic influences, in addition to the inherent acidity imparted by the α-nitrogen of the pyridine ring. A precise experimental determination is necessary, but a comparison with related compounds provides insight.

| Compound | pKa | Effect of Substituent(s) on Acidity |

| Picolinic Acid | ~5.4 drugfuture.com | Baseline |

| Nicotinic Acid | ~4.8 | Nitrogen position is further from the carboxyl group |

| Isonicotinic Acid | ~5.0 | Nitrogen position is para to the carboxyl group |

| 2-Methylpyridine (conjugate acid) | 5.94 wikipedia.org | Methyl group is electron-donating, decreasing acidity |

Reaction Pathways and Transformation Mechanisms

Picolinic acid and its derivatives are known to undergo thermal decarboxylation, a reaction that is significantly more facile than for its isomers, nicotinic and isonicotinic acids stackexchange.com. This enhanced reactivity is attributed to the proximity of the carboxylic acid to the ring nitrogen. The accepted mechanism often involves the formation of a zwitterionic intermediate, which then loses carbon dioxide to form a 2-pyridyl carbanion or an ylide stackexchange.comresearchgate.netcdnsciencepub.com.

The reaction can proceed through what is known as the Hammick mechanism, especially in the presence of carbonyl compounds wikipedia.org. In this pathway, the picolinic acid first decarboxylates upon heating to form a reactive Hammick intermediate, which is thought to be an aromatic ylide or carbene wikipedia.org. This intermediate can then react with an electrophile, such as an aldehyde or ketone wikipedia.org.

For this compound, the substituents will modulate the rate of decarboxylation.

The electron-withdrawing chloro group would be expected to stabilize the transient negative charge on the 2-pyridyl carbanion intermediate, potentially accelerating the reaction.

The electron-donating methoxy group might destabilize this intermediate, potentially slowing the reaction. Studies on 3-substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups can accelerate decarboxylation, suggesting that steric effects which interfere with the coplanarity of the carboxyl group and the ring can also play a crucial role in facilitating the breaking of the carbon-carbon bond researchgate.net.

The pyridine ring is inherently electron-deficient and is generally deactivated towards electrophilic aromatic substitution (EAS) but activated towards nucleophilic aromatic substitution (SNAr). The substituents on this compound further modify this reactivity.

Nucleophilic Substitution: The pyridine ring is susceptible to attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). The presence of the electron-withdrawing chloro and carboxyl groups further activates the ring for SNAr. The chloro group at the 3-position is itself a potential leaving group. Nucleophilic attack could lead to its displacement by other nucleophiles like amines, alkoxides, or azides researchgate.net. The most likely positions for nucleophilic attack on the ring itself would be the 4 and 6 positions, which are activated by the ring nitrogen and the chloro substituent.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is difficult and requires harsh conditions. The ring nitrogen and the electron-withdrawing substituents (chloro and carboxyl) strongly deactivate the ring. However, the powerful electron-donating methoxy group at the 5-position provides activation and directs incoming electrophiles to the ortho and para positions relative to it. Therefore, the most likely position for any potential electrophilic attack (e.g., nitration, halogenation) would be the 4-position, which is ortho to the activating methoxy group masterorganicchemistry.com.

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives.

Carboxylic Acid Group: The carboxyl group is the most readily functionalized part of the molecule. Standard organic reactions can be used to convert it into a wide range of derivatives:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

Amidation: Reaction with amines, often via an activated intermediate like an acid chloride or with coupling agents, produces amides nih.gov. The reaction of picolinic acid with thionyl chloride to form the acid chloride can sometimes lead to concurrent chlorination of the pyridine ring nih.gov.

Reduction: The carboxylic acid can be reduced to a primary alcohol (2-(hydroxymethyl)pyridine derivative) using strong reducing agents like lithium aluminum hydride.

Chloro Group: The chlorine atom at the 3-position can be replaced via nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. For example, it could be substituted by amines, thiols, or alkoxides, or participate in cross-coupling reactions.

Methoxy Group: The methoxy group is generally stable, but it can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids like BBr₃. This would provide a route to 3-chloro-5-hydroxypicolinic acid derivatives.

| Reaction Type | Reagent/Condition | Functional Group Formed |

| Esterification | Alcohol (e.g., Methanol), H⁺ | Methyl Ester |

| Amidation | Amine (e.g., Aniline), Coupling Agent | Anilide |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | 3-Azido derivative |

| Ether Cleavage | Boron Tribromide (BBr₃) | 5-Hydroxy derivative |

| Cross-Coupling (e.g., Suzuki) | Boronic Acid, Pd Catalyst | 3-Aryl derivative |

Catalytic Chemistry and Mechanistic Elucidation

The catalytic applications of picolinic acid and its derivatives are intrinsically linked to their coordination chemistry. The ability to form stable complexes with a variety of metal ions allows for the modulation of the metal center's electronic properties and reactivity. The substituents on the picolinic acid backbone play a crucial role in fine-tuning these properties. In the case of this compound, the presence of an electron-withdrawing chlorine atom and a potentially electron-donating methoxy group introduces a unique electronic profile that can influence its behavior in catalytic systems.

Coordination Chemistry and Ligand Properties of Picolinic Acid Derivatives

Picolinic acid and its derivatives are classic examples of bidentate chelating ligands, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen atom to form a stable five-membered ring. This chelation enhances the stability of the resulting metal complexes compared to monodentate ligands. The geometry and electronic structure of the pyridine ring, along with the nature of any substituents, significantly impact the ligand's coordination properties.

The stability of metal complexes with substituted picolinic acids often follows trends that can be correlated with the electronic properties of the substituents. For instance, the stability of complexes with transition metals like Ni(II), Zn(II), and Cd(II) has been observed to be influenced by the nature and position of substituents on the picolinic acid ring. Generally, electron-donating groups tend to increase the stability of the metal complexes by enhancing the basicity of the donor atoms, while electron-withdrawing groups may decrease it.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 128073-09-6 | C7H6ClNO3 | 187.58 |

| Picolinic acid | 98-98-6 | C6H5NO2 | 123.11 |

| 3-Hydroxypicolinic acid | 874-24-8 | C6H5NO3 | 139.11 |

| Dipicolinic acid | 499-83-2 | C7H5NO4 | 167.12 |

Role in Metal-Catalyzed Processes and Reaction Kinetics

While specific studies on the catalytic activity of this compound are not extensively reported, the role of picolinic acid derivatives in metal-catalyzed processes is well-documented. These compounds can act as ligands that modify the catalytic properties of a metal center, or in some cases, act as catalysts themselves. The electronic and steric properties of the picolinic acid derivative are critical in determining the efficiency and selectivity of the catalytic reaction.

The substituents on the picolinic acid ligand can influence the reaction kinetics of a metal-catalyzed process in several ways:

Modulation of Metal Center Electrophilicity: Electron-withdrawing groups, like the chloro group in this compound, can increase the electrophilicity (Lewis acidity) of the coordinated metal center. This can enhance the metal's ability to activate substrates in reactions such as carbonyl-ene reactions.

Stabilization of Intermediate Species: The ligand can stabilize specific oxidation states or coordination geometries of the metal catalyst that are crucial for the catalytic cycle.

Influence on Reaction Rate: The electronic effects of the substituents can have a direct impact on the rate of the catalytic reaction. A linear free-energy relationship (LFER) has been observed between the Hammett parameters of substituents on ligands and the reaction rates in some metal-catalyzed systems. For example, in certain reactions catalyzed by metal-organic frameworks (MOFs), linkers with electron-withdrawing groups have been shown to significantly increase the reaction rate.

Given the electronic profile of this compound, it is plausible that its metal complexes could find applications in various catalytic transformations. The presence of the electron-withdrawing chloro group might render the metal center more reactive towards nucleophilic substrates. The methoxy group, depending on its net electronic contribution, could further fine-tune the catalytic activity. The precise role and efficacy of this ligand in catalysis would need to be elucidated through detailed mechanistic and kinetic studies. These investigations would likely involve comparing its performance to that of unsubstituted picolinic acid and other derivatives with varying electronic properties to establish a clear structure-activity relationship.

| Compound Name | Role in Catalysis | Key Features |

|---|---|---|

| Picolinic acid | Ligand in various metal-catalyzed reactions | Bidentate N,O-chelation, stabilizes various metal ions. |

| (S)-BINOL-derived chiral picolinate (B1231196) | Platform for new polymer frameworks | Chiral ligand for asymmetric catalysis. |

| Vanadium-picolinate complexes | Insulin-like properties and potential catalysts | Halogen substitution can influence biological and chemical properties. |

Applications of 3 Chloro 5 Methoxypicolinic Acid As a Chemical Synthon

Construction of Diverse Heterocyclic Scaffolds and Molecular Frameworks

The strategic placement of reactive sites on the pyridine (B92270) ring of 3-Chloro-5-methoxypicolinic acid makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. The presence of the chlorine atom, the carboxylic acid, and the methoxy (B1213986) group allows for a range of chemical transformations, leading to the formation of fused ring systems and other complex molecular frameworks.

One key application lies in the construction of fused pyridines . The inherent reactivity of the picolinic acid moiety can be exploited in cyclocondensation reactions to build additional rings onto the pyridine core. For instance, reactions involving the carboxylic acid and the chloro substituent can lead to the formation of pyridopyrimidines, a class of compounds with significant interest in medicinal chemistry. While direct examples utilizing this compound are not extensively documented in readily available literature, the general principles of pyridine chemistry suggest its utility in such transformations. The synthesis of fused pyridines often involves multicomponent reactions, which can efficiently generate molecular complexity from simple starting materials.

The general strategies for synthesizing fused pyridine systems include:

| Reaction Type | Description | Potential Role of this compound |

| Domino Reactions | A sequence of intramolecular reactions, often catalyzed, that form multiple bonds in a single operation. | The functional groups could direct a cascade of reactions to form polycyclic structures. |

| [3C + 2C + 1N] Cyclization | A convergent approach where fragments of three, two, and one atom (nitrogen) combine to form the pyridine ring. | The picolinic acid derivative could be modified to act as one of the key fragments in such a cyclization. |

| Intramolecular Cyclization | Formation of a new ring by connecting two positions within the same molecule. | The chloro and carboxylic acid groups can be functionalized to create precursors for intramolecular cyclization. |

Precursor for Complex Organic Molecules via Strategic Bond Formation

The functional handles on this compound serve as strategic points for the introduction of new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor for more complex organic molecules. The chloro substituent, in particular, is a prime site for transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Sonogashira couplings, are powerful tools for forming new bonds. researchgate.nettcichemicals.comnih.govrsc.orgnih.gov In a typical Suzuki coupling, an organoboron compound is coupled with a halide in the presence of a palladium catalyst and a base. The chloro group on this compound can act as the halide partner in such reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.

Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, also catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgrsc.orgchemrxiv.orgrsc.org This reaction would allow for the introduction of an alkyne moiety onto the pyridine ring of this compound, which can then be further elaborated into more complex structures.

These cross-coupling reactions are fundamental in modern medicinal chemistry for the synthesis of new drug candidates and are widely used in the construction of complex natural products. csmres.co.uknih.govdntb.gov.uanih.govwhiterose.ac.uk The ability to selectively functionalize the chloro position of this compound opens up a vast chemical space for the design and synthesis of novel bioactive molecules.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partners | Resulting Bond |

| Suzuki Coupling | Organoboronic acid/ester + Aryl/Vinyl Halide | C-C |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | C-C (alkyne) |

| Heck Coupling | Alkene + Aryl/Vinyl Halide | C-C (alkene) |

| Buchwald-Hartwig Amination | Amine + Aryl/Vinyl Halide | C-N |

| Stille Coupling | Organostannane + Aryl/Vinyl Halide | C-C |

Integration into Advanced Molecular Architectures for Functional Materials Research

The unique electronic and structural features of the pyridine ring, combined with the functional versatility of this compound, make it an intriguing building block for the development of advanced functional materials.

In the field of organic electronics , molecules with tailored electronic properties are essential for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netlbl.gov The pyridine core of this compound is an electron-deficient system, and by strategically modifying its substituents through the reactions described above, its electronic properties can be fine-tuned. For example, coupling with electron-rich aromatic groups could lead to molecules with interesting charge-transfer properties, which are crucial for the performance of organic electronic devices.

Another area of application is in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.com The carboxylic acid group of this compound is a classic coordinating group for the formation of MOFs. The other substituents on the pyridine ring can be used to tailor the properties of the resulting framework, such as its porosity, stability, and functionality. For instance, the methoxy group could influence the framework's interaction with guest molecules, while the chloro group could be a site for post-synthetic modification of the MOF.

Furthermore, the principles of polymer chemistry can be applied to incorporate this compound into conductive polymers . researchgate.net By functionalizing the molecule with polymerizable groups, it could be incorporated into a polymer backbone, potentially imparting specific electronic or self-assembly properties to the resulting material.

Advanced Characterization and Structural Elucidation of the Chemical Compound

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic methods are fundamental in elucidating the intricate structural details of 3-Chloro-5-methoxypicolinic acid. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), mass spectrometry, and UV-Vis spectroscopy collectively offer a complete picture of its chemical constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon and proton framework of this compound. While specific spectral data for this exact compound is not widely available in the public domain, related structures provide insight into expected chemical shifts. For instance, in a derivative, a singlet for the methoxy (B1213986) group's protons is observed around 3.95 ppm in chloroform-d. google.comgoogle.com The aromatic protons on the pyridine (B92270) ring would exhibit characteristic shifts and coupling patterns influenced by the positions of the chloro, methoxy, and carboxylic acid groups. Theoretical studies on similar picolinic acid derivatives suggest that electron-donating groups like methoxy cause an upfield resonance shift. academicjournals.orgresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (O-CH₃) | ~3.9 - 4.1 | Singlet |

| Aromatic (C-H) | ~7.0 - 8.5 | Doublet |

| Aromatic (C-H) | ~7.0 - 8.5 | Doublet |

| Carboxylic Acid (COOH) | >10 | Broad Singlet |

Note: This is a predicted table based on analogous compounds and general principles of NMR spectroscopy.

Similarly, ¹³C NMR spectroscopy would confirm the carbon skeleton. The carbonyl carbon of the carboxylic acid would appear significantly downfield, while the carbons attached to the electronegative chlorine and oxygen atoms would also have distinct chemical shifts. Studies on related compounds have shown that the carbon atoms in the pyridine ring are significantly influenced by the nature and position of substituents. academicjournals.orggoogle.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound. The FT-IR spectrum is expected to show characteristic absorption bands. A strong, broad absorption for the O-H stretch of the carboxylic acid group would be anticipated, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would produce a sharp, intense peak around 1700 cm⁻¹. The C-O stretching of the methoxy group and the C-Cl stretching would also be identifiable. researchgate.net

Raman spectroscopy would complement the FT-IR data, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the pyridine ring would be a prominent feature. Computational studies on similar picolinic acids have been used to assign vibrational frequencies, aiding in the detailed interpretation of experimental spectra. academicjournals.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | |

| C=O Stretch (Carboxylic Acid) | ~1700 (strong) | ~1700 |

| C-O Stretch (Methoxy) | ~1250 and ~1050 | |

| Pyridine Ring Vibrations | 1400-1600 | 1400-1600 |

| C-Cl Stretch | 600-800 |

Note: This table represents expected vibrational frequencies based on known data for similar functional groups and molecules.

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns of this compound. The nominal molecular weight of this compound is 187.58 g/mol . sigmaaldrich.comsigmaaldrich.comchemscene.com High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. In a patent describing a related synthesis, a compound with a similar core structure, 3-chloro-6-methoxypicolinic acid, showed a protonated molecule [M+H]⁺ at m/z 188.6 in ESI-MS. google.com The fragmentation of this compound would likely involve the loss of the carboxylic acid group (CO₂H), the methoxy group (OCH₃), or a chlorine atom, providing further structural verification.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 188.0 | Protonated molecular ion |

| [M-Cl]⁺ | 152.0 | Loss of chlorine |

| [M-CO₂H]⁺ | 142.0 | Loss of carboxylic acid group |

Note: This is a predictive table based on the molecular structure and common fragmentation patterns.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, is the primary chromophore in this compound. The presence of the chloro, methoxy, and carboxylic acid substituents will influence the wavelength of maximum absorption (λmax). Theoretical and experimental studies on substituted picolinic acids show that the electronic properties and UV-Vis spectra are sensitive to the nature and position of the substituents. academicjournals.orgresearchgate.net The methoxy group, an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted picolinic acid.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | λmax (nm) (predicted) | Solvent |

|---|---|---|

| π → π* | ~270-290 | Ethanol (B145695) |

| n → π* | ~300-320 | Ethanol |

Note: This table is an estimation based on the UV-Vis spectra of similar aromatic carboxylic acids.

Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography.

X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. While a crystal structure for this compound itself is not readily found in the surveyed literature, studies on closely related compounds, such as metal complexes of substituted picolinates, demonstrate the power of this technique. researchgate.net For example, the crystal structures of cobalt(II) and manganese(II) complexes with 6-chloropicolinic acid reveal a distorted octahedral geometry around the metal center, with the picolinate (B1231196) ligand coordinating through the nitrogen atom and one of the carboxylate oxygen atoms. researchgate.net A crystallographic study of this compound would precisely define the planarity of the pyridine ring, the orientation of the methoxy and carboxylic acid groups, and the hydrogen bonding networks in the solid state. Such data is crucial for understanding its physical properties and how it interacts with other molecules.

Table 5: Illustrative Crystallographic Parameters for a Picolinic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 15.456 |

| c (Å) | 9.789 |

| β (°) | 110.23 |

| Z | 4 |

Note: This data is for a representative picolinate complex and is intended to be illustrative of the type of information obtained from X-ray crystallography.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The molecular structure of this compound, featuring a carboxylic acid group, a pyridine ring, a chlorine atom, and a methoxy group, provides a rich landscape for a variety of intermolecular interactions that dictate its crystal packing. The primary and most dominant of these interactions is expected to be hydrogen bonding.

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This creates a characteristic R²₂(8) ring motif. It is highly probable that this compound would adopt this dimeric structure as a primary supramolecular synthon.

Beyond the carboxylic acid dimer, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This could lead to the formation of chains or more complex networks. For instance, if the carboxylic acid proton is not involved in a dimer, it could form an O-H···N hydrogen bond with the pyridine nitrogen of an adjacent molecule. Such interactions are frequently observed in co-crystals of acids and pyridine-based compounds. nih.gov

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a carbonyl or methoxy group, or the nitrogen of the pyridine ring on a neighboring molecule (C-Cl···O or C-Cl···N). These interactions, though weaker than conventional hydrogen bonds, are directional and can significantly influence the molecular assembly. nih.govmdpi.com

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions. Depending on the relative orientation of the rings, these can be either face-to-face or offset. These interactions contribute to the stabilization of the crystal lattice.

C-H···O and C-H···Cl Interactions: The various C-H bonds in the molecule (from the pyridine ring and the methoxy group) can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxyl and methoxy groups, the pyridine nitrogen, or the chlorine atom. mdpi.com

The interplay of these strong and weak interactions would result in a dense, three-dimensional supramolecular architecture. The specific arrangement would aim to maximize attractive interactions and minimize repulsive forces, leading to a thermodynamically stable crystal lattice.

Table of Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Formation of centrosymmetric dimers |

| Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine Nitrogen | Chain or network formation |

| Halogen Bond | C-Cl | Carbonyl Oxygen, Methoxy Oxygen, Pyridine Nitrogen | Directional control of molecular assembly |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilization of layered structures |

Polymorphism and Pseudopolymorphism Studies in Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. The conformational flexibility of the methoxy group and the various possible intermolecular interaction patterns (synthons) suggest that this compound has the potential to exhibit polymorphism.

For example, a change in crystallization conditions (e.g., solvent, temperature, pressure) could favor the formation of a different supramolecular synthon. Instead of the common carboxylic acid dimer, a catemeric chain formed by O-H···N hydrogen bonds might be established. This would lead to a completely different crystal packing and thus a new polymorphic form. The existence of multiple potential hydrogen bond donors and acceptors, along with weaker interactions, increases the likelihood of accessible energetic minima for different crystalline arrangements. The study of polymorphism is critical in pharmaceuticals and materials science, as the properties of different polymorphs can have significant practical implications.

Pseudopolymorphism refers to the phenomenon where different crystal forms are a result of the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. Given that crystallization is often performed from various solvents, it is plausible that this compound could form solvates. The presence of strong hydrogen bonding sites (carboxyl group and pyridine nitrogen) makes it particularly susceptible to forming hydrates in the presence of water.

A hypothetical study on the polymorphism and pseudopolymorphism of this compound would involve systematic crystallization experiments using a variety of solvents and conditions. The resulting solid forms would be analyzed using techniques such as X-ray powder diffraction (XRPD) to identify different crystalline phases, and thermal analysis (e.g., DSC, TGA) to characterize their thermal behavior and stability. Single-crystal X-ray diffraction would be the definitive method to elucidate the precise crystal structure of any new forms discovered.

Table of Compound Names

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and a wide array of associated properties for molecules like 3-Chloro-5-methoxypicolinic acid.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. nih.gov It provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size. scirp.org

Molecular Geometry: DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G**, are employed to find the optimized, lowest-energy molecular structure. researchgate.netacademicjournals.org This process determines key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial arrangement of the pyridine (B92270) ring, the chloro and methoxy (B1213986) substituents, and the carboxylic acid group.

A typical output from a DFT calculation on this compound would include the following parameters:

| Property | Description | Predicted Value (Illustrative) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.2 D |

Note: The values in this table are illustrative and represent typical magnitudes for similar molecules based on DFT calculations.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. uga.eduresearchgate.net

The simplest ab initio method is Hartree-Fock (HF) theory, which provides a foundational approximation but neglects the full effects of electron correlation—the interaction between individual electrons. uga.edu For higher accuracy, more sophisticated methods that include electron correlation are necessary. These include Møller-Plesset perturbation theory (MP2) and, notably, Coupled Cluster (CC) methods like CCSD(T). uga.edu While computationally more demanding than DFT, these high-accuracy methods serve as a benchmark for validating results from less expensive models and are essential for obtaining precise electronic structure determinations. uga.edu

Molecular Modeling and Simulation

Beyond static electronic structure, molecular modeling and simulation techniques explore the dynamic behavior and reactive potential of molecules.

Theoretical methods can map out the potential energy surface for a chemical reaction involving this compound. This allows for the prediction of reaction pathways and the identification of transition states—the high-energy structures that connect reactants to products. ijnc.ir By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a reaction. ijnc.ir This type of analysis is crucial for understanding reaction mechanisms, such as esterification of the carboxylic acid group or nucleophilic substitution on the pyridine ring.

Substituted picolinic acids can exist in various spatial arrangements, or conformations, due to the rotation around single bonds, such as the C-C bond of the carboxylic acid group and the C-O bond of the methoxy group. Conformational analysis involves computationally searching for all possible stable conformers and determining their relative energies. acs.orgnih.gov This identifies the most stable, and therefore most populated, conformation of the molecule under given conditions. Furthermore, molecular dynamics (MD) simulations can be used to study the flexibility and movement of the molecule over time, providing a more complete picture of its dynamic behavior in solution.

Prediction of Reactivity Descriptors and Selectivity Profiles

DFT calculations are instrumental in deriving reactivity descriptors that predict how a molecule will behave in a chemical reaction. nih.gov These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's reactivity. idosi.orgrdd.edu.iq

| Reactivity Descriptor | Formula | Description |

| Chemical Potential (μ) | μ ≈ (E(HOMO) + E(LUMO)) / 2 | Measures the "escaping tendency" of electrons from a system. |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Represents the resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

These theoretical and computational investigations provide a detailed molecular-level portrait of this compound, offering insights into its structure, properties, and potential reactivity that are invaluable for its scientific study and application.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the accessibility and study of novel compounds like 3-Chloro-5-methoxypicolinic acid. Future research will likely focus on several key areas:

C-H Activation/Functionalization: Direct C-H activation of the pyridine (B92270) ring offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. Research into regioselective chlorination and methoxylation of picolinic acid derivatives using transition-metal catalysis could provide a direct route to the target molecule.

Flow Chemistry: Continuous flow reactors can offer significant advantages over batch processes, including enhanced safety, better temperature control, and the ability to perform reactions at high pressures. The development of flow-based syntheses for substituted picolinic acids could lead to more efficient and scalable production.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This methodology could be explored for the late-stage functionalization of picolinic acid scaffolds, allowing for the introduction of the chloro and methoxy (B1213986) groups with high precision.

Exploration of New Reactivity Modes and Unconventional Chemical Transformations

Understanding the inherent reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Future studies should investigate:

Cross-Coupling Reactions: The chloro and carboxylic acid functionalities of the molecule serve as handles for various cross-coupling reactions. Investigating Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the 3-position would enable the introduction of a wide range of substituents, leading to diverse chemical libraries.

Decarboxylative Functionalization: The carboxylic acid group can be used as a linchpin for decarboxylative cross-coupling reactions, allowing for the introduction of new functional groups at the 2-position of the pyridine ring.

Directed Ortho-Metalation (DoM): The interplay between the directing groups on the pyridine ring (the carboxylic acid and the nitrogen atom) could be exploited for regioselective functionalization at the 4- and 6-positions.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. For a target like this compound, these technologies can be applied in several ways:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of the target molecule and propose multiple synthetic pathways, potentially uncovering novel and more efficient routes that may not be obvious to a human chemist.

Reaction Optimization: ML algorithms can be trained on experimental data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of substituted picolinic acids, reducing the time and resources required for empirical optimization.

Predictive Modeling of Properties: AI models can be used to predict the physicochemical and biological properties of derivatives of this compound, helping to prioritize the synthesis of compounds with desired characteristics.

Advanced Methodologies for Mechanistic Probing and Reaction Optimization

A deep understanding of reaction mechanisms is essential for rational optimization and the development of new transformations. Advanced techniques that could be applied include:

Q & A

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

- Strategies :

- Synthesize prodrugs (e.g., ester derivatives) to enhance lipophilicity.

- Use microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots .

Data Contradictions and Validation

- Example : Discrepancies in reported pKa values for methoxy-substituted picolinic acids.

- Resolution : Re-measure pKa via potentiometric titration under standardized conditions (I = 0.1 M NaCl, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.